molecular formula C18H15BrClN3O4S B3488494 3-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL MORPHOLINO SULFONE

3-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL MORPHOLINO SULFONE

Cat. No.: B3488494
M. Wt: 484.8 g/mol
InChI Key: IJXIDDADEIRPAE-UHFFFAOYSA-N
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Description

3-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL MORPHOLINO SULFONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of bromophenyl, oxadiazole, chlorophenyl, and morpholino sulfone groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL MORPHOLINO SULFONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The bromophenyl and chlorophenyl groups are introduced through substitution reactions, while the morpholino sulfone moiety is added via sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL MORPHOLINO SULFONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromophenyl and chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL MORPHOLINO SULFONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL MORPHOLINO SULFONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL MORPHOLINO SULFONE is unique due to its combination of bromophenyl, oxadiazole, chlorophenyl, and morpholino sulfone groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like benzylamine or bis(2-ethylhexyl) terephthalate.

Properties

IUPAC Name

4-[3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorophenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3O4S/c19-13-3-1-12(2-4-13)17-21-22-18(27-17)15-11-14(5-6-16(15)20)28(24,25)23-7-9-26-10-8-23/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXIDDADEIRPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C3=NN=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL MORPHOLINO SULFONE
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3-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL MORPHOLINO SULFONE
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3-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL MORPHOLINO SULFONE
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3-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL MORPHOLINO SULFONE
Reactant of Route 5
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3-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL MORPHOLINO SULFONE
Reactant of Route 6
3-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL MORPHOLINO SULFONE

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